tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate
Overview
Description
tert-Butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: is a synthetic organic compound that features a unique combination of azetidine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate typically involves a multi-step process:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, typically involving azides and alkynes under copper-catalyzed conditions.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, often using formaldehyde or other hydroxymethylating agents.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Functionalized azetidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The triazole ring is often used in bioconjugation reactions, linking biomolecules for various studies.
Drug Development:
Medicine:
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Cancer Research: Potential use in cancer research due to its ability to interact with biological targets.
Industry:
Materials Science: Used in the development of new materials with unique properties.
Polymer Chemistry:
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may also contribute to the compound’s biological activity by stabilizing the interaction with the target.
Comparison with Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Lacks the triazole ring, making it less versatile in bioconjugation reactions.
tert-Butyl 3-(4-(methyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness:
- The presence of both azetidine and triazole rings in tert-butyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate makes it a unique compound with diverse applications in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-[4-(hydroxymethyl)triazol-1-yl]azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14-5-9(6-14)15-4-8(7-16)12-13-15/h4,9,16H,5-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELPOPQDPRNXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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